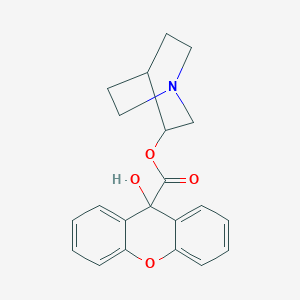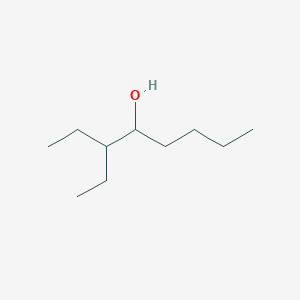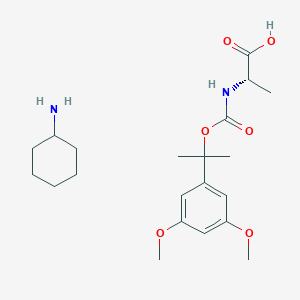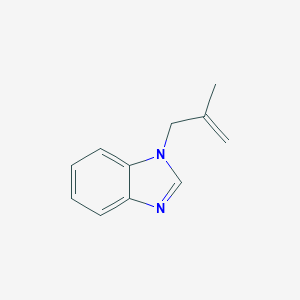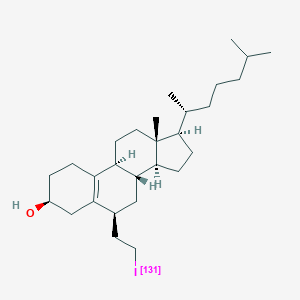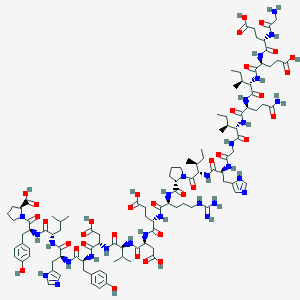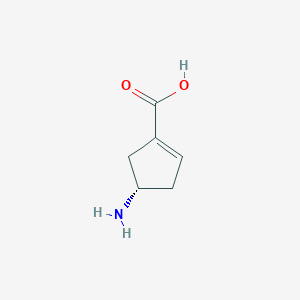
(S)-4-aminocyclopent-1-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a non-proteinogenic amino acid. It is a cyclic amino acid that is used in scientific research and has potential therapeutic applications. ACPC is a chiral molecule, meaning it exists in two mirror image forms, (S)-ACPC and (R)-ACPC. In
Mechanism Of Action
The exact mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (S)-4-aminocyclopent-1-enecarboxylic acid may enhance the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical And Physiological Effects
(S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-4-aminocyclopent-1-enecarboxylic acid in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have low toxicity and is well-tolerated in animals. However, one limitation of using (S)-4-aminocyclopent-1-enecarboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on (S)-4-aminocyclopent-1-enecarboxylic acid. One area of interest is the development of (S)-4-aminocyclopent-1-enecarboxylic acid-based drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid and its effects on cognitive function. Finally, (S)-4-aminocyclopent-1-enecarboxylic acid may have potential applications in the field of neuroprotection, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Conclusion:
(S)-4-aminocyclopent-1-enecarboxylic acid, or (S)-4-aminocyclopent-1-enecarboxylic acid, is a cyclic amino acid that has potential therapeutic applications. It has been shown to have neuroprotective effects and to enhance memory and learning in animal studies. (S)-4-aminocyclopent-1-enecarboxylic acid interacts with the NMDA receptor, although its exact mechanism of action is not fully understood. (S)-4-aminocyclopent-1-enecarboxylic acid has low toxicity and is well-tolerated in animals, making it a promising candidate for drug development. Further research is needed to fully understand the potential applications of (S)-4-aminocyclopent-1-enecarboxylic acid in the treatment of psychiatric and neurodegenerative disorders.
Synthesis Methods
(S)-(S)-4-aminocyclopent-1-enecarboxylic acid can be synthesized using a variety of methods. One common method is the reduction of a cyclic imide, such as succinimide or phthalimide, with a reducing agent, such as lithium aluminum hydride or sodium borohydride. Another method involves the cyclization of an enamine, which is formed by the reaction of an aldehyde or ketone with an amine, followed by reduction.
Scientific Research Applications
(S)-4-aminocyclopent-1-enecarboxylic acid has been used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to enhance memory and learning in animal studies. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been investigated as a potential treatment for schizophrenia and other psychiatric disorders.
properties
CAS RN |
102629-73-2 |
|---|---|
Product Name |
(S)-4-aminocyclopent-1-enecarboxylic acid |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4S)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
CVVDYLXTNDBWJC-YFKPBYRVSA-N |
Isomeric SMILES |
C1C=C(C[C@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
Canonical SMILES |
C1C=C(CC1N)C(=O)O |
synonyms |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






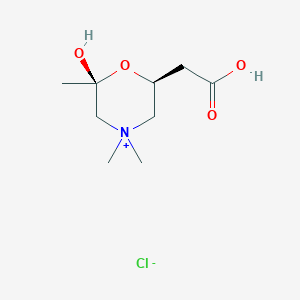


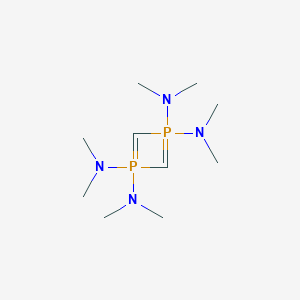
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)
